1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that features a unique combination of azetidine, thiophene, and urea functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be synthesized through cyclization reactions.
Thiophene Attachment: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Urea Formation: The final step involves the formation of the urea linkage, often through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the urea group would yield amines.
Mechanism of Action
The mechanism of action of 1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The azetidine and thiophene moieties could play a role in binding to the target, while the urea group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea: Similar structure but with a pyrrolidine ring instead of azetidine.
1-(2-(Azetidin-1-yl)-2-(furan-3-yl)ethyl)-3-(o-tolyl)urea: Similar structure but with a furan ring instead of thiophene.
Uniqueness
1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is unique due to the combination of azetidine and thiophene rings, which might confer distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-2-3-6-15(13)19-17(21)18-11-16(20-8-4-9-20)14-7-10-22-12-14/h2-3,5-7,10,12,16H,4,8-9,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNGLNRTSUZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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